

# CHIR-124 selectivity Chk1 vs Chk2

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

Get Quote

## Selectivity Profile of CHIR-124

The core selectivity data for **CHIR-124** is summarized in the table below.

| Kinase Target | IC <sub>50</sub> Value | Selectivity Ratio (vs. Chk1) |
|---------------|------------------------|------------------------------|
| Chk1          | 0.3 nM                 | (Reference)                  |
| Chk2          | 697.4 nM               | ~2,300-fold                  |
| FLT3          | 5.8 nM                 | ~19-fold                     |
| PDGFR         | 6.6 nM                 | ~22-fold                     |
| GSK-3         | 23.3 nM                | ~78-fold                     |
| Fyn           | 98.8 nM                | ~329-fold                    |
| Cdk2/Cyclin A | 191.1 nM               | ~637-fold                    |
| CDC2/Cyclin B | 505.7 nM               | ~1,685-fold                  |
| Cdk4/Cyclin D | 2.05 µM                | ~6,800-fold                  |

Table: Summary of **CHIR-124**'s half-maximal inhibitory concentration ( $IC_{50}$ ) against various kinases. Data compiled from multiple sources. [1] [2] [3]

## Key Experimental Evidence & Protocols

The high selectivity of **CHIR-124** for Chk1 is supported by several key studies:

- **Synergy with DNA-Damaging Agents:** Research shows **CHIR-124** interacts synergistically with topoisomerase I poisons (e.g., camptothecin, SN-38) to cause growth inhibition in various human cancer cell lines with mutant p53, such as breast carcinoma (MDA-MB-231, MDA-MB-435) and colon carcinoma (SW-620, Colo205). This synergy occurs because **CHIR-124** abrogates the S and G2-M cell cycle checkpoints induced by DNA damage, forcing cells with compromised p53 function into mitosis and apoptosis [1] [4].
- **In Vivo Potentiation:** In an orthotopic breast cancer xenograft model (MDA-MB-435), **CHIR-124** (10 or 20 mg/kg, administered orally) potentiated the tumor growth inhibitory effect of irinotecan (CPT-11). This was associated with an increase in tumor cell apoptosis and abrogation of the G2-M checkpoint [1] [4].

## Mechanism and Research Applications

The following diagram illustrates the primary mechanism by which **CHIR-124** achieves its selective effect, particularly in p53-deficient contexts.



[Click to download full resolution via product page](#)

This mechanism underpins a key research application of **CHIR-124: exploiting synthetic lethality in p53-deficient cancers**. By inhibiting Chk1, **CHIR-124** removes a critical survival pathway for cancer cells that already have compromised p53-mediated DNA damage response, leading to selective cell death [1] [4].

## Comparison with Other Chk Inhibitors

**CHIR-124** stands out for its exceptional potency against Chk1. The table below compares it with other documented Chk inhibitors.

| Inhibitor Name          | Chk1 IC <sub>50</sub> | Chk2 IC <sub>50</sub> | Key Selectivity Notes                             |
|-------------------------|-----------------------|-----------------------|---------------------------------------------------|
| CHIR-124                | 0.3 nM                | 697.4 nM              | ~2,300-fold selective for Chk1 over Chk2 [1] [2]. |
| AZD7762                 | 5 nM                  | 5 nM                  | Equally potent against Chk1 and Chk2 [5].         |
| Rabusertib (LY2603618)  | 7 nM                  | ~700 nM (est.)        | ~100-fold more potent for Chk1 [5].               |
| MK-8776 (SCH 900776)    | 3 nM                  | ~1,500 nM (est.)      | ~500-fold selective for Chk1 over Chk2 [5].       |
| Prexasertib (LY2606368) | 1 nM                  | 8 nM                  | Also inhibits RSK1 (IC <sub>50</sub> = 9 nM) [5]. |

Table: Comparison of **CHIR-124** with other Chk inhibitors. Data from vendor and commercial database. [5]

## Key Experimental Methodologies

To help you evaluate or replicate these findings, here are details on key experimental protocols from the search results:

- Kinase Assay (Cell-Free):** The Chk1 kinase domain is expressed in Sf9 insect cells. A biotinylated peptide mimicking the natural substrate (cdc25c) is used. The reaction includes kinase, substrate, ATP mixture (including <sup>33</sup>P-labeled ATP), and a dilution series of **CHIR-124**. After incubation, the phosphorylated peptide is captured on streptavidin-coated plates, and the radioactivity is measured to determine the phosphate transfer. The IC<sub>50</sub> is calculated using nonlinear regression [1].
- Cellular Cytotoxicity Assay (Example):** Cells (e.g., MDA-MB-435) in log-phase are plated in 96-well plates. **CHIR-124** is serially diluted, both alone and in combination with various concentrations of a DNA-damaging agent like camptothecin. After 48 hours of incubation, cell viability is measured using an MTS assay. The interaction between drugs is analyzed using isobologram analysis to determine synergy or antagonism [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. CHIR-124 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
2. CHIR-124 | Checkpoint Kinase (Chk) Inhibitor [medchemexpress.com]
3. APExBIO - CHIR-124|Chk1 inhibitor,novel and potent|CAS# 405168-58-3 [apexbt.com]
4. CHIR-124, a novel potent inhibitor of Chk1, potentiates the ... [pubmed.ncbi.nlm.nih.gov]
5. Checkpoint activation | Chk Inhibitor Review [selleckchem.com]

To cite this document: Smolecule. [CHIR-124 selectivity Chk1 vs Chk2]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548233#chir-124-selectivity-chk1-vs-chk2>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)